

comparing 3,5-Dimethylbenzohydrazide with other benzohydrazide derivatives

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Compound of Interest

Compound Name: 3,5-Dimethylbenzohydrazide

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A Comparative Guide to Benzohydrazide Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The benzohydrazide scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry due to its wide range of biological activities. Derivatives of benzohydrazide have demonstrated potent anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comparative analysis of various benzohydrazide derivatives, supported by experimental data, to aid researchers in the design and development of novel therapeutic agents. While a broad spectrum of derivatives is explored, it is noteworthy that specific experimental data for **3,5-Dimethylbenzohydrazide** is limited in the currently available scientific literature.

Anticancer Activity

Benzohydrazide derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines. Their mechanism of action often involves the inhibition of critical signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.

Comparative Anticancer Potency

The following table summarizes the in vitro anticancer activity (IC₅₀ values) of selected benzohydrazide derivatives against different human cancer cell lines. The data highlights how substitutions on the benzohydrazide scaffold influence cytotoxic potency.

Compound ID	Derivative Structure/Substitution	Cancer Cell Line	IC50 (μM)	Reference
C8	N'-(4-(1H-pyrrol-1-yl) benzoyl)-3-chlorobenzohydrazide	A549 (Lung)	9.54	[1][2]
MCF-7 (Breast)	>50	[1][2]		
HepG2 (Liver)	>50	[1][2]		
C18	N'-(4-(1H-pyrrol-1-yl) benzoyl)-4-nitrobenzohydrazide	A549 (Lung)	10.38	[1][2]
MCF-7 (Breast)	>50	[1][2]		
HepG2 (Liver)	>50	[1][2]		
5f	4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazide	M. tuberculosis H37Rv	1.6	[3]
5i	4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazide	M. tuberculosis H37Rv	1.6	[3]
5j	4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acet	M. tuberculosis H37Rv	1.6	[3]

	yl)benzohydrazid e			
5k	4-(2,5-dimethyl- 1H-pyrrol-1-yl)- N'-(2- (substituted)acet yl)benzohydrazid e	M. tuberculosis H37Rv	0.8	[3]
5n	4-(2,5-dimethyl- 1H-pyrrol-1-yl)- N'-(2- (substituted)acet yl)benzohydrazid e	M. tuberculosis H37Rv	1.6	[3]
Comp. 3	2-bromo-N'- (substituted benzylidene)ben zohydrazide	Antimicrobial Assay	pMICam = 1.62 μM/ml	[4]
Comp. 15	2-bromo-N'- (substituted benzylidene)ben zohydrazide	Antimicrobial Assay	pMICam = 1.62 μM/ml	[4]
Comp. 18	2-bromo-N'- (substituted benzylidene)ben zohydrazide	Antimicrobial Assay	pMICam = 1.62 μM/ml	[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[5][6][7][8][9]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5][7][8] The amount of formazan produced is directly proportional

to the number of living cells.

Procedure:

- **Cell Seeding:** Plate cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
- **Compound Treatment:** Treat the cells with various concentrations of the benzohydrazide derivatives and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** After the incubation period, add MTT solution to each well and incubate for 2-4 hours.
- **Formazan Solubilization:** Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO or a detergent solution).
- **Absorbance Measurement:** Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

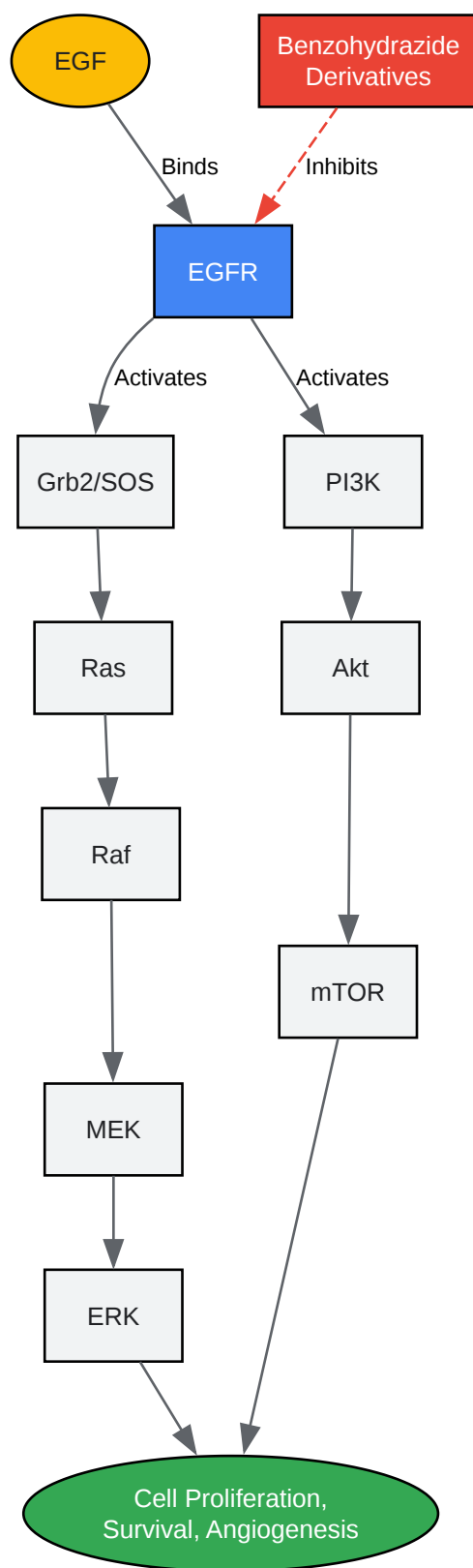


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Workflow of the MTT cytotoxicity assay.

Targeted Signaling Pathway: EGFR

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and survival.^{[10][11][12][13]} Dysregulation of the EGFR signaling pathway is a common feature in many cancers, making it a prime target for anticancer therapies.



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Simplified EGFR signaling pathway and the inhibitory action of benzohydrazide derivatives.

Antimicrobial Activity

Benzohydrazide derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi. The structural modifications of the benzohydrazide core can lead to compounds with potent and selective antimicrobial properties.

Comparative Antimicrobial Potency

The following table presents the Minimum Inhibitory Concentration (MIC) values of various benzohydrazide derivatives against selected microbial strains. A lower MIC value indicates greater antimicrobial activity.

Compound ID	Derivative Structure/Substitution	Microbial Strain	MIC (µg/mL)	Reference
S1	(E)-4-Chloro-N'-(3,4-dimethoxybenzylidene)benzohydrazide	E. coli	>100	[14]
S. aureus	>100	[14]		
A. niger	>100	[14]		
S2	(E)-4-Chloro-N'-(2,5-dimethoxybenzylidene)benzohydrazide	E. coli	>100	[14]
S. aureus	>100	[14]		
A. niger	>100	[14]		
S3	(E)-4-Chloro-N'-(thiophene-2-ylmethylene)benzohydrazide	E. coli	6.25	[14]
S. aureus	12.5	[14]		
A. niger	6.25	[14]		
S4	(E)-4-Chloro-N'-(4-chlorobenzylidene)benzohydrazide	E. coli	25	[14]
S. aureus	50	[14]		
A. niger	25	[14]		

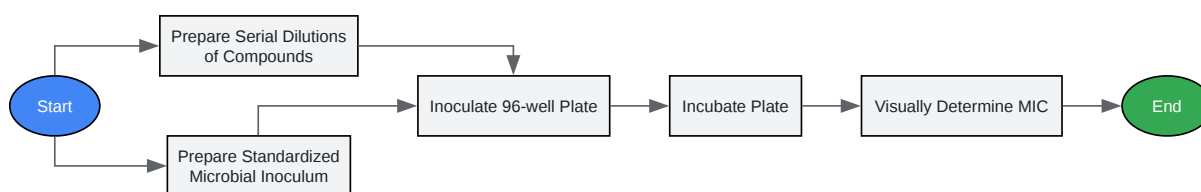
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.^{[15][16][17][18][19]}

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism.^{[17][19]}

Procedure:

- Preparation of Antimicrobial Dilutions: Prepare a series of twofold dilutions of the benzohydrazide derivatives in a 96-well microtiter plate containing a suitable broth medium.
- Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).
- Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).
- Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.
- MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.



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Workflow of the broth microdilution method for MIC determination.

Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases, and the development of novel anti-inflammatory agents is a key area of research. Benzohydrazide derivatives have shown potential in modulating inflammatory responses, often by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO).

Comparative Anti-inflammatory Potency

The following table displays the in vitro anti-inflammatory activity of selected benzohydrazide derivatives, measured as the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Compound ID	Derivative Structure/Substitution	Cell Line	Assay	IC50 (μM)	Reference
VIIc	Benzimidazole Derivative	Carrageenan-induced rat paw edema	In vivo	65% inhibition	
VIIId	Benzimidazole Derivative	Carrageenan-induced rat paw edema	In vivo	63% inhibition	
6m	1,2,3-triazole-substituted N-phenyl isoxazolone	BV-2 cells	IL-1β secretion	7.9	[20]
27	1,2,3-triazole-substituted	BV-2 cells	TNF-α secretion	7.83	[20]
IL-1β secretion	15.84	[20]			

Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

The Griess assay is a colorimetric method for the quantification of nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO).[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)

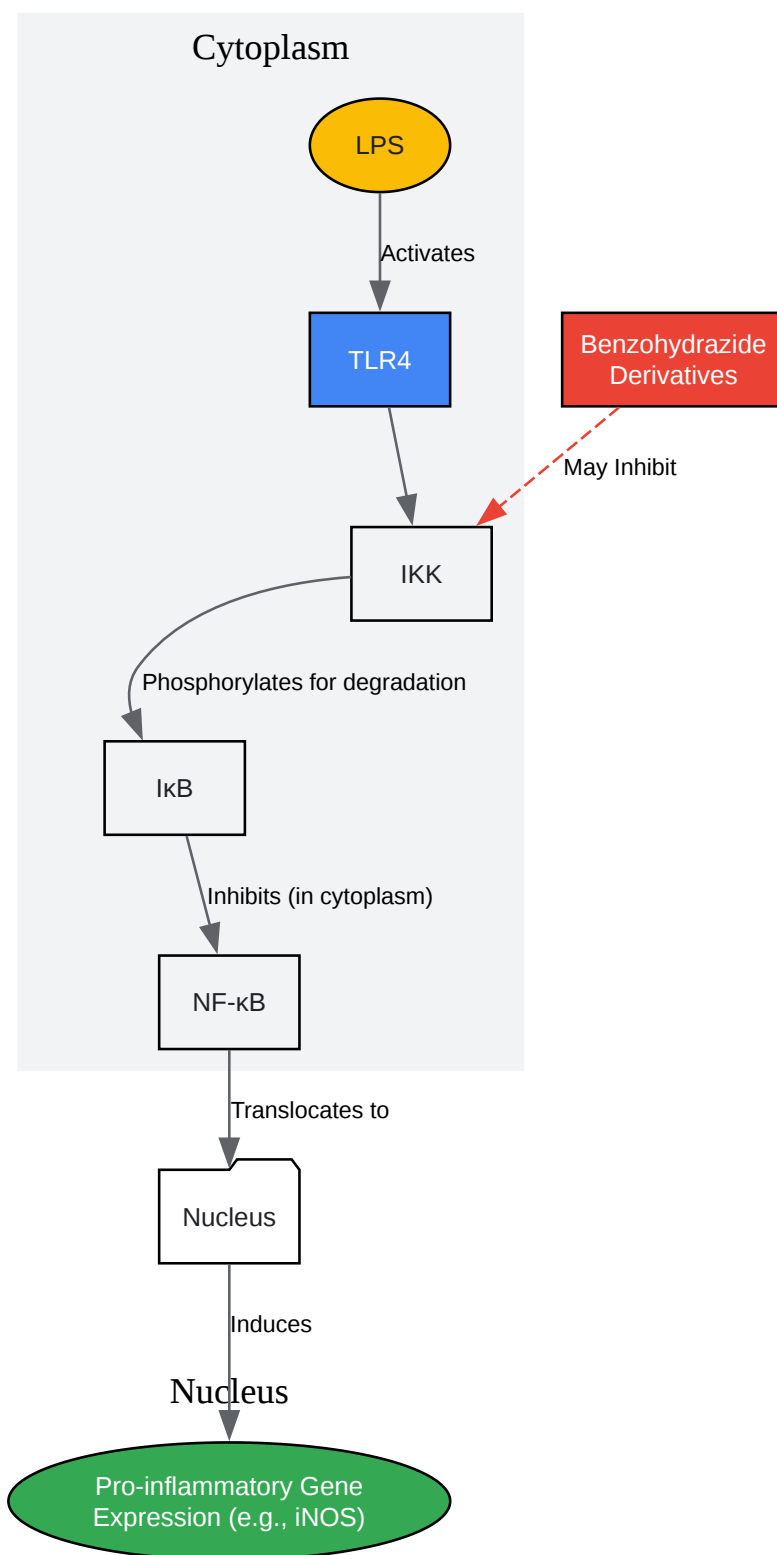
Principle: In an acidic environment, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo compound that can be measured spectrophotometrically.[\[24\]](#)

Procedure:

- **Cell Culture and Stimulation:** Culture macrophage cells (e.g., RAW 264.7) and stimulate them with lipopolysaccharide (LPS) in the presence of various concentrations of the benzohydrazide derivatives.
- **Sample Collection:** After a suitable incubation period, collect the cell culture supernatants.
- **Griess Reaction:** Mix the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in an acidic solution).
- **Incubation:** Allow the reaction to proceed for a short period at room temperature.
- **Absorbance Measurement:** Measure the absorbance of the colored product at approximately 540 nm.
- **Data Analysis:** Quantify the nitrite concentration using a standard curve of sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC₅₀ value.

Targeted Signaling Pathway: NF-κB

The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that plays a central role in regulating the inflammatory response.[\[26\]](#)[\[27\]](#)[\[28\]](#)[\[29\]](#)[\[30\]](#) It controls the expression of numerous pro-inflammatory genes, including those encoding cytokines and enzymes like inducible nitric oxide synthase (iNOS).



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Simplified NF- κ B signaling pathway in inflammation and a potential target for benzohydrazide derivatives.

Conclusion

This guide provides a comparative overview of the anticancer, antimicrobial, and anti-inflammatory activities of various benzohydrazide derivatives. The presented data underscores the therapeutic potential of this chemical class and highlights the importance of structural modifications in tuning biological activity. While comprehensive data for **3,5-Dimethylbenzohydrazide** remains to be elucidated, the information compiled herein serves as a valuable resource for the rational design of novel and more potent benzohydrazide-based therapeutic agents. Further research into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for future drug discovery efforts.

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